3-(4-Methylphenyl)butan-2-ol
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Overview
Description
3-(4-Methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with a phenyl group substituted at the third carbon of the butan-2-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)butan-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 4-methylbenzaldehyde) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)butan-2-one (ketone) or 3-(4-Methylphenyl)butanoic acid (carboxylic acid).
Reduction: 3-(4-Methylphenyl)butane.
Substitution: 3-(4-Methylphenyl)butan-2-yl chloride.
Scientific Research Applications
3-(4-Methylphenyl)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenylbutan-2-ol
- 3-Methyl-3-phenylbutan-2-ol
- 4-Methyl-2-phenylbutan-2-ol
Uniqueness
3-(4-Methylphenyl)butan-2-ol is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects .
Properties
Molecular Formula |
C11H16O |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h4-7,9-10,12H,1-3H3 |
InChI Key |
BONMWTYWAIWNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C)O |
Origin of Product |
United States |
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